L-N5-(1-Iminopropyl) ornithine (hydrochloride)

Descripción

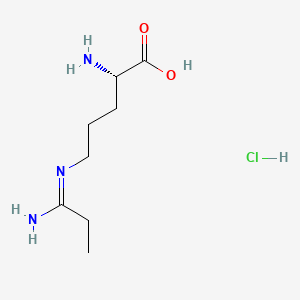

L-N5-(1-Iminopropyl) ornithine hydrochloride (CAS: 150403-96-6) is a synthetic derivative of the non-proteinogenic amino acid L-ornithine, modified at the N5 position with a 1-iminopropyl group. This compound belongs to a class of nitric oxide synthase (NOS) inhibitors, which are critical tools in studying the role of nitric oxide (NO) in physiological and pathological processes. Its structure features a propyl chain terminating in an imino group, distinguishing it from other N5-ornithine derivatives. The hydrochloride salt form enhances solubility, making it suitable for in vitro and in vivo research applications .

Propiedades

IUPAC Name |

(2S)-2-amino-5-(1-aminopropylideneamino)pentanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O2.ClH/c1-2-7(10)11-5-3-4-6(9)8(12)13;/h6H,2-5,9H2,1H3,(H2,10,11)(H,12,13);1H/t6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FADRJPGCWHNIBW-RGMNGODLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=NCCCC(C(=O)O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=NCCC[C@@H](C(=O)O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Methodologies

Hydrolysis of L-Arginine Derivatives

Principle : L-Ornithine intermediates are synthesized via alkaline hydrolysis of L-arginine derivatives, followed by functionalization.

Procedure (Adapted from CN1594282A and CN1590367A ):

-

Base Hydrolysis :

-

L-Arginine hydrochloride is treated with weak bases (e.g., Ba(OH)₂ or Ca(OH)₂) under reflux (95–110°C, 2–3 hours).

-

Key Reaction :

-

Neutralization with dilute H₂SO₄ removes Ba²⁺/Ca²⁺ as sulfates.

-

-

Iminopropyl Group Introduction :

-

The free amine of ornithine reacts with propanimidoyl chloride or propanenitrile derivatives.

-

Example : Propanenitrile is converted to ethyl propanimidate using HCl/EtOH, then coupled with Boc-protected ornithine.

-

-

Deprotection and Isolation :

-

Acidic deprotection (e.g., HCl/EtOAc) yields the hydrochloride salt.

-

Purification via ion-exchange chromatography or recrystallization (ethanol/water).

-

Yield : 75–82% (patent data).

Purity : ≥99% (HPLC), specific rotation .

Imidic Ester Method

Principle : Direct amidination of L-ornithine using imidic esters (PMC ).

Procedure :

-

Imidic Ester Synthesis :

-

Propanenitrile reacts with anhydrous ethanol and HCl gas to form ethyl propanimidate hydrochloride.

-

-

Coupling with Protected Ornithine :

-

Boc-ornithine is treated with the imidic ester in alkaline aqueous conditions (pH 10, 0–5°C).

-

-

Deprotection :

-

Boc removal with HCl yields L-N5-(1-iminopropyl) ornithine hydrochloride.

-

Key Data :

-

HRMS (ESI) : m/z 188.1394 [M+H]⁺ (C₈H₁₈N₃O₂).

Phase-Transfer Catalysis (PTC)

-

Catalysts : Crown ether (e.g., 18-crown-6) enhances reaction efficiency.

-

Conditions : L-Ornithine, propanimidoyl chloride, Ca(OH)₂, choline (promoter), 98°C, 2 hours.

-

Advantages : Higher yields (82%) and reduced racemization.

Comparative Analysis of Methods

Purification and Characterization

-

Crystallization : Ethanol/water mixtures precipitate the hydrochloride salt.

-

Ion-Exchange Chromatography : Dowex 50WX8 resin eluted with pyridine/water .

-

Analytical Confirmation :

-

HPLC : Retention time = 8.2 min (C18 column, 0.1% TFA/MeCN).

-

Elemental Analysis : C 38.2%, H 7.2%, N 16.7%, Cl 14.1% (theoretical: C 38.3%, H 7.1%, N 16.8%, Cl 14.2%).

-

Challenges and Optimization

-

Racemization Control : Alkaline conditions during hydrolysis require pH monitoring (optimum pH 7.0–7.2) .

-

Byproduct Management : Barium sulfate precipitates must be thoroughly removed to avoid contamination.

-

Scalability : Patent methods emphasize industrial applicability with >80% yields .

Recent Advancements

-

Enzymatic Approaches : Mutant DDAH-1 enzymes (e.g., L271G) improve selectivity for amidine derivatives .

-

Click Chemistry : Alkyne-functionalized analogs enable bioconjugation for targeted studies .

Applications in Research

Análisis De Reacciones Químicas

El hidrocloruro de Metil-L-NIO se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes incluyen agentes oxidantes como el peróxido de hidrógeno.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los agentes reductores como el borohidruro de sodio se utilizan comúnmente.

Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro.

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados del hidrocloruro de Metil-L-NIO, mientras que las reacciones de sustitución pueden producir varios derivados sustituidos .

Aplicaciones Científicas De Investigación

El hidrocloruro de Metil-L-NIO se utiliza ampliamente en la investigación científica debido a su capacidad para inhibir la óxido nítrico sintasa. Algunas de sus aplicaciones incluyen:

Química: Se utiliza como herramienta para estudiar los mecanismos de la óxido nítrico sintasa y sus inhibidores.

Biología: Se emplea en el estudio de procesos celulares que involucran óxido nítrico, como la transducción de señales y la respuesta inmune.

Medicina: Se investiga por sus posibles aplicaciones terapéuticas en afecciones asociadas con la sobreproducción de óxido nítrico, como la inflamación y las enfermedades neurodegenerativas.

Industria: Se utiliza en el desarrollo de nuevos fármacos y agentes terapéuticos dirigidos a la óxido nítrico sintasa

Mecanismo De Acción

El hidrocloruro de Metil-L-NIO ejerce sus efectos inhibiendo competitivamente la óxido nítrico sintasa. Compite con la L-arginina por el sitio de unión de la enzima, evitando así la conversión de L-arginina a óxido nítrico y citrulina. Esta inhibición reduce la producción de óxido nítrico, una molécula involucrada en varios procesos fisiológicos y patológicos .

Comparación Con Compuestos Similares

Structural and Chemical Differences

The primary distinction among N5-ornithine derivatives lies in their substituents at the N5 position, which influence enzyme selectivity, potency, and pharmacokinetics. Key compounds include:

| Compound Name | Substituent | Salt Form | CAS Number | Molecular Weight (g/mol) |

|---|---|---|---|---|

| L-N5-(1-Iminopropyl) ornithine | 1-Iminopropyl | Hydrochloride | 150403-96-6 | 173.21 (free base basis) |

| L-N5-(1-Iminoethyl) ornithine | 1-Iminoethyl | Dihydrochloride | 150403-88-6 | 182.65 |

| N5-(1-Iminobutyl)-L-ornithine | 1-Iminobutyl | Hydrochloride | 150403-97-7 | Not reported |

| N5-(5-Hydroxy-4,6-dimethyl-2-pyrimidinyl)-L-ornithine | Pyrimidinyl group | Hydrochloride hydrate | 195143-52-3 | 254.29 + 36.46 (HCl) |

Key Observations :

- Salt Form : The hydrochloride vs. dihydrochloride forms (e.g., L-NIO dihydrochloride, CAS: 159190-44-0) affect solubility and stability. Hydrochloride salts are generally more soluble in aqueous solutions .

- Bulkier Groups : Derivatives like N5-(5-hydroxy-4,6-dimethyl-2-pyrimidinyl)-L-ornithine incorporate aromatic rings, which may reduce membrane permeability compared to alkyl-substituted analogs .

Pharmacological Activity and Selectivity

Nitric Oxide Synthase (NOS) Inhibition

- L-N5-(1-Iminopropyl) ornithine hydrochloride: Limited direct data are available, but its structural similarity to L-NIO suggests it may inhibit NOS, particularly the inducible isoform (iNOS).

- L-NIO (1-Iminoethyl derivative): A well-characterized irreversible iNOS inhibitor (IC50 ~1 μM), used to study NO's role in vascular tone and immune responses. It shows preferential inhibition of endothelial NOS (NOS-3) in cardiac studies .

Functional Studies

- In feline pulmonary vasculature, L-NIO (10 μM) failed to attenuate kava-induced vasodepression, suggesting NO-independent pathways dominate in this context .

- L-N5-(1-iminoethyl) ornithine dihydrochloride (10 μM) irreversibly inhibits NOS in microglial cells, blocking chromogranin A-induced neurotoxicity .

Actividad Biológica

L-N5-(1-Iminopropyl) ornithine (hydrochloride), commonly referred to as L-NIO, is a potent inhibitor of nitric oxide synthase (NOS) isoforms, which play critical roles in various physiological and pathological processes. This article delves into the biological activity of L-N5-(1-Iminopropyl) ornithine, highlighting its mechanisms of action, pharmacological effects, and relevant research findings.

L-N5-(1-Iminopropyl) ornithine functions primarily as an irreversible inhibitor of nitric oxide synthase (NOS). NOS catalyzes the conversion of L-arginine to nitric oxide (NO), a signaling molecule involved in numerous biological functions, including vasodilation, neurotransmission, and immune response modulation. The inhibition of NOS by L-NIO leads to a decrease in NO production, influencing various downstream effects:

- Nitric Oxide Production : By inhibiting NOS, L-NIO reduces the synthesis of NO, impacting vascular smooth muscle relaxation and other NO-mediated processes .

- Pro-inflammatory Mediators : Studies have shown that L-NIO can enhance the synthesis of pro-inflammatory cytokines such as IL-6 and IL-8, indicating its role in inflammatory responses .

Pharmacological Effects

The pharmacological implications of L-N5-(1-Iminopropyl) ornithine are extensive:

- Cancer Research : L-NIO has been utilized in studies examining its effects on breast cancer cell lines (e.g., MCF-7). It was found to enhance the cytotoxic effects of chemotherapeutic agents like paclitaxel and carbachol .

- Inflammation Models : In animal models of inflammatory diseases, such as collagen-induced arthritis, the administration of L-NIO has shown potential in modulating disease activity through its effects on NO production .

Research Findings

Numerous studies have investigated the biological activity and therapeutic potential of L-N5-(1-Iminopropyl) ornithine. Below are some key findings:

Table 1: Summary of Research Findings

Case Studies

-

Breast Cancer Treatment :

A study explored the role of L-NIO in enhancing the cytotoxicity of paclitaxel in MCF-7 cells. The results indicated that co-treatment with L-NIO significantly increased cell death compared to treatment with paclitaxel alone, suggesting a synergistic effect that could be exploited for therapeutic purposes . -

Inflammatory Disease Model :

In a murine model of collagen-induced arthritis, treatment with Cl-amidine (a related compound) showed a significant reduction in disease severity and autoantibody production. Although this study did not use L-NIO directly, it underscores the importance of targeting NO pathways in inflammatory diseases .

Q & A

Basic Research Questions

Q. What is the primary biochemical role of L-N<sup>5</sup>-(1-Iminopropyl) ornithine (hydrochloride) in nitric oxide (NO) signaling studies?

L-N<sup>5</sup>-(1-Iminopropyl) ornithine (L-NIO) is a competitive inhibitor of nitric oxide synthase (NOS), particularly targeting inducible NOS (iNOS) and endothelial NOS (eNOS). It blocks the conversion of L-arginine to NO and citrulline by competing for the enzyme's active site. This inhibition is critical for studying NO-dependent pathways in vascular regulation, neuroinflammation, and ischemia-reperfusion injury . Methodological Note : Use HPLC (≥95% purity) to verify compound integrity before administration. For in vivo models (e.g., rat ischemia), dissolve in saline at 1–10 mg/kg doses, adjusting for bioavailability .

Q. How can researchers validate the specificity of L-NIO for distinct NOS isoforms in experimental systems?

Isoform specificity can be assessed via:

- Enzyme Activity Assays : Compare inhibition kinetics (IC50) of L-NIO against purified iNOS, eNOS, and neuronal NOS (nNOS) using arginine-to-citrulline conversion assays .

- Genetic Knockdown : Combine L-NIO treatment with siRNA targeting specific NOS isoforms to confirm functional redundancy .

- EPR Spectroscopy : Measure NO production in mitochondrial fractions (post-L-NIO treatment) to differentiate NOS-dependent vs. NOS-independent NO sources .

Advanced Research Questions

Q. How can L-NIO be integrated into experimental models of focal cerebral ischemia, and what are key methodological considerations?

L-NIO induces vasoconstriction and ischemia by inhibiting eNOS-derived NO in cerebral vasculature. Key steps include:

- Stereotaxic Injection : Administer L-NIO (0.1–1 mM in PBS) directly into the middle cerebral artery (MCA) of rodents. Monitor cerebral blood flow via laser Doppler .

- Outcome Metrics : Assess neuroinflammation (e.g., microglial activation via Iba1 staining) and motor deficits (e.g., rotarod tests) at 24–72 hours post-injection .

- Controls : Co-administer L-arginine (1–5 mM) to reverse L-NIO effects and confirm NO-dependent mechanisms .

Q. What experimental strategies resolve contradictions in L-NIO efficacy across different NOS isoforms or tissue types?

Discrepancies arise due to isoform expression levels, redox environments, and off-target effects. Mitigate via:

- Dose-Response Curves : Titrate L-NIO (0.1–100 µM) in cell cultures (e.g., macrophages for iNOS; endothelial cells for eNOS) to identify isoform-specific thresholds .

- Combinatorial Inhibition : Pair L-NIO with selective inhibitors (e.g., 1400W for iNOS) to isolate contributions of individual isoforms .

- Metabolic Tracing : Use <sup>15</sup>N-labeled L-arginine with LC-MS to quantify NO pathway intermediates and confirm target engagement .

Q. How can stable isotope-labeled analogs of L-NIO enhance metabolic pathway analysis in vivo?

<sup>13</sup>C/<sup>15</sup>N-labeled L-NIO (e.g., L-Ornithine-[<sup>13</sup>C5,<sup>15</sup>N2] Hydrochloride) enables:

- Tracer Studies : Track incorporation into urea cycle intermediates via NMR or mass spectrometry .

- Pharmacokinetics : Quantify tissue distribution and clearance rates using isotopic dilution assays .

- Dynamic NO Flux Analysis : Couple with <sup>15</sup>N-arginine to model NO synthesis inhibition kinetics .

Q. Methodological & Analytical Considerations

Q. What analytical techniques are critical for characterizing L-NIO purity and structural integrity?

- HPLC : Use C18 columns with UV detection (220 nm) to assess purity (>95%) and detect degradation products .

- NMR Spectroscopy : Confirm structure via <sup>1</sup>H/<sup>13</sup>C NMR, focusing on the iminopropyl moiety (δ 1.8–2.2 ppm for methyl groups) and ornithine backbone .

- Mass Spectrometry : Validate molecular weight (173.21 g/mol free base) via ESI-MS in positive ion mode .

Q. How should researchers optimize L-NIO solubility and stability in cell culture or in vivo models?

- Solubility : Prepare stock solutions in 0.1 M HCl or PBS (pH 7.4) at 10–50 mM. Vortex and filter-sterilize (0.22 µm) to prevent aggregation .

- Stability : Store lyophilized L-NIO at –20°C; avoid freeze-thaw cycles. In solution, use within 24 hours or add antioxidants (e.g., 0.1% ascorbate) to prevent oxidation .

Q. Data Interpretation & Reproducibility

Q. What controls are essential for ensuring reproducibility in L-NIO-mediated NO inhibition studies?

- Negative Controls : Use scrambled ornithine analogs (e.g., D-NIO) to rule out nonspecific effects .

- Positive Controls : Include NOS activators (e.g., LPS for iNOS) and rescue experiments with excess L-arginine .

- Blinding : Mask treatment groups during outcome assessment to reduce bias in neurobehavioral or histological analyses .

Q. How can conflicting data on L-NIO’s neuroprotective vs. neurotoxic effects be reconciled?

Context-dependent outcomes arise from dose, timing, and model-specific factors. Address via:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.